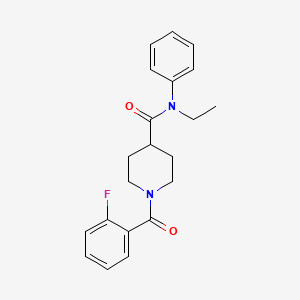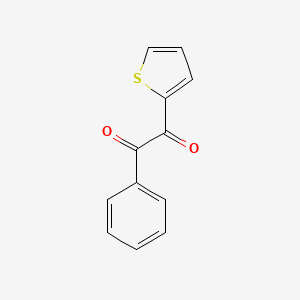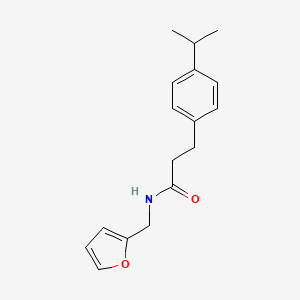![molecular formula C19H18F3N3O2 B4631974 (3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)
(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
Isoindole dione derivatives, including compounds similar to the one , are typically synthesized through multistep reactions involving cyclization, condensation, or 1,3-dipolar cycloaddition processes. For instance, hexahydro-1H-isoindole-1,3(2H)-dione derivatives can be synthesized from 3-sulfolene, with subsequent reactions including epoxidation and nucleophile opening of the epoxide ring to introduce various functional groups (Tan et al., 2016)(Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of isoindole and pyrazolo derivatives is characterized by nuclear magnetic resonance (NMR) and X-ray diffraction studies. These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups contributing to the compound's properties. For example, the structural analysis of pyrazolo[3,4-b]quinoline derivatives provides insights into the regioselectivity of reactions and the electronic and steric effects influencing molecular conformation (Charris-Molina et al., 2017)(Charris-Molina et al., 2017).
Chemical Reactions and Properties
Isoindole diones and related compounds participate in a variety of chemical reactions, including cycloadditions, oxidations, and substitutions, which are pivotal in synthesizing diverse derivatives with potential biological activities. For instance, 1,3-dipolar cycloaddition reactions have been utilized to synthesize pyrazolo[3,4-c]pyrazole derivatives, showcasing the versatility of these compounds in forming new chemical entities with complex structures (Kaur et al., 2013)(Kaur et al., 2013).
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have facilitated the development of fused heterocycles incorporating the trifluoromethyl moiety. Such methods allow for the efficient creation of derivatives with potential applications in medicinal chemistry and material science (Shaaban, 2008).
Antibacterial Activity
Compounds structurally related to the one mentioned have shown promise in antibacterial applications. For instance, alkoxy isoindole-1,3-diones have been synthesized and evaluated for their chemotherapeutic properties, highlighting the potential of these compounds in combating bacterial infections (Ahmed et al., 2006).
Insights into Anodic N-N Bond Formation
Research on the electrochemical synthesis of pyrazolidine-3,5-diones and related compounds provides valuable insights into the mechanisms of N-N bond formation, crucial for designing novel organic syntheses with potential pharmaceutical relevance (Gieshoff et al., 2017).
Fluorescent Dicyanovinylidene Substitutes
The development of pyrazolo-fused 4-azafluorenones as key reagents for synthesizing fluorescent dicyanovinylidene-substituted derivatives showcases the compound's utility in creating sensors and imaging agents, with implications for biomedical research (Orrego-Hernández et al., 2019).
Synthesis and Antimicrobial Evaluation
The synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives and their subsequent evaluation for antimicrobial properties further demonstrate the potential application of these compounds in developing new antimicrobial agents (Jat et al., 2006).
Propriétés
IUPAC Name |
(3aS,7aR)-2-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)13-5-3-4-12(8-13)10-24-11-14(9-23-24)25-17(26)15-6-1-2-7-16(15)18(25)27/h3-5,8-9,11,15-16H,1-2,6-7,10H2/t15-,16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBXYRZZIHTUCN-IYBDPMFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4631896.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4631902.png)
![N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4631910.png)
![4-chloro-3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4631911.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4631919.png)
![2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4631933.png)
![3-[(3,5-dinitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4631943.png)
![methyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4631948.png)
acetate](/img/structure/B4631953.png)

![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)

![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)
